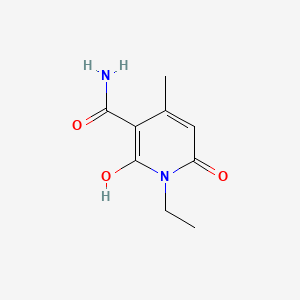

3-Pyridinecarboxamide, 1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-

Description

IUPAC Nomenclature and Systematic Naming Conventions

The IUPAC name 1-ethyl-2-hydroxy-4-methyl-6-oxopyridine-3-carboxamide is derived from the parent pyridine ring and its substituents. The numbering system prioritizes the functional groups with the highest priority according to IUPAC rules:

- Parent structure : Pyridine ring (6-membered aromatic heterocycle with one nitrogen atom).

- Substituents :

- 1-ethyl : N-ethyl group attached to position 1 (N-substituted pyridine).

- 1,2-dihydro : Partial saturation of the pyridine ring at positions 1 and 2.

- 6-hydroxy : Hydroxyl (-OH) group at position 6.

- 4-methyl : Methyl (-CH₃) group at position 4.

- 2-oxo : Carbonyl (C=O) group at position 2.

- 3-carboxamide : Carboxamide (-CONH₂) group at position 3.

The numbering ensures the lowest possible locants for substituents, with the hydroxyl, oxo, and carboxamide groups taking precedence over alkyl substituents.

Molecular Formula and Structural Isomerism Considerations

The molecular formula C₉H₁₂N₂O₃ is confirmed by multiple sources, including PubChem and ChemSpider. Structural isomerism is constrained by the fixed positions of substituents:

| Position | Substituent | Functional Group |

|---|---|---|

| 1 | Ethyl (N-substituted) | N-Ethyl |

| 2 | Oxo | Carbonyl |

| 3 | Carboxamide | -CONH₂ |

| 4 | Methyl | -CH₃ |

| 6 | Hydroxy | -OH |

The combination of dihydro, oxo, and hydroxy groups locks the ring in a partially saturated state, eliminating possibilities for geometric or tautomeric isomerism.

CAS Registry Number and EC Number Assignments

The compound is indexed globally under standardized identifiers:

| Registry | Value | Source |

|---|---|---|

| CAS Registry Number | 29097-12-9 | |

| EC Number | 249-433-9 |

These identifiers ensure unambiguous identification in regulatory and scientific contexts.

Synonymous Chemical Designations and Database Identifiers

The compound is recognized under multiple nomenclatures across databases:

Additional identifiers include PubChem CID 120131 and ChemSpider ID 11657048 , which provide access to structural, spectral, and physicochemical data.

Propriétés

IUPAC Name |

1-ethyl-2-hydroxy-4-methyl-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-3-11-6(12)4-5(2)7(8(10)13)9(11)14/h4,14H,3H2,1-2H3,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAQSNXHKHKONNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C=C(C(=C1O)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4067438 | |

| Record name | 3-Pyridinecarboxamide, 1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29097-12-9 | |

| Record name | 3-Pyridinecarboxamide, 1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029097129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarboxamide, 1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Pyridinecarboxamide, 1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Preparation of Key Intermediates

A critical intermediate in the synthesis is a 1-R5-3-R6-2-(1-dialkylamino-1-R4-methylidenyl)-1,3-propanedione derivative. These are prepared by condensation reactions involving substituted acetyl compounds and dimethylformamide dimethylacetal or similar reagents to introduce the methylenyl group.

Example intermediate synthesis:

| Intermediate Name | Reaction Conditions | Notes |

|---|---|---|

| 1-(4-methylphenyl)-2-(dimethylaminomethylenyl)-1,3-butanedione | Stirring at room temperature overnight with dimethylformamide dimethylacetal | Forms key enaminone intermediate for cyclization |

Cyclization and Formation of Pyridine Core

The intermediate is reacted with cyanoacetamide in the presence of a base such as sodium hydride in tetrahydrofuran (THF) at 50 °C. This leads to cyclization forming the 3-pyridinecarbonitrile ring system.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Michael addition and cyclization | Cyanoacetamide + sodium hydride in THF, 50 °C, overnight | Formation of 3-pyridinecarbonitrile derivative |

Conversion of Nitrile to Carboxamide

The nitrile group at the 3-position is converted into the carboxamide group by hydrolysis. Two common methods are:

- Heating with concentrated sulfuric acid at 50–100 °C (steam bath).

- Heating esters with ammonia or amines under pressure (100–150 °C) in inert solvents such as benzene or toluene.

| Hydrolysis Method | Conditions | Notes |

|---|---|---|

| Acid hydrolysis | Concentrated H2SO4, 50–100 °C | Converts nitrile to amide via amide intermediate |

| Ammonolysis of ester | NH3 or amine, 100–150 °C, pressure vessel | Converts ester to amide efficiently |

Functional Group Modifications

- Esterification: Carboxylic acid derivatives can be esterified by refluxing with alcohols (e.g., ethanol) in the presence of acid catalysts such as 3% hydrochloric acid.

- Reduction: Selective reductions using disobutylaluminum hydride or catalytic hydrogenation (Pd/C) are used to modify keto or aldehyde groups on the pyridine ring.

- Salt Formation: Acid salts (hydrochloride, acetate, etc.) can be prepared by dissolving the free base in aqueous or aqueous-alcoholic solutions of the acid, followed by isolation through evaporation or precipitation.

Representative Example Synthesis (From Patent US4769380)

| Step No. | Description | Reagents & Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Preparation of 5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile | Reaction of 3-(dimethylaminomethylene)-1-phenyl-1,3-butanedione with cyanoacetamide and sodium hydride in THF at 50 °C overnight | Yellow powder isolated by chromatography |

| 2 | Hydrolysis of nitrile to carboxamide | Heating with concentrated HCl under reflux for 5 hours | Solid precipitates, isolated by filtration |

| 3 | Esterification of carboxylic acid | Reflux in absolute ethanol with dry HCl for 7 hours | Ester isolated by recrystallization |

Data Table Summarizing Preparation Conditions

| Step | Reagents/Conditions | Temperature (°C) | Time | Solvent | Notes |

|---|---|---|---|---|---|

| Intermediate formation | Dimethylformamide dimethylacetal, stirring | Room temp | Overnight | THF | Formation of enaminone intermediate |

| Cyclization | Cyanoacetamide, sodium hydride | 50 | Overnight | THF | Formation of pyridinecarbonitrile |

| Nitrile hydrolysis | Concentrated H2SO4 or HCl reflux | 50–100 / reflux | 5 hours (HCl reflux) | Aqueous acid | Conversion to carboxamide |

| Esterification | Alcohol (ethanol), acid catalyst | Reflux | 7 hours | Ethanol | Formation of ethyl ester |

| Reduction (optional) | Disobutylaluminum hydride or Pd/C hydrogenation | 0–50 | 1 hour or until uptake | THF or ethanol | Selective reduction of keto groups |

Research Findings and Notes

- The preparation of the 3-pyridinecarboxamide derivatives benefits from the use of protected hydroxy groups to improve yields and reduce reagent consumption during acylation steps, as indicated by related hydroxypyrimidinone chemistry.

- The use of sodium hydride as a base in THF is a common and effective method for promoting Michael addition and cyclization in the pyridine ring formation.

- Hydrolysis of nitriles under acidic conditions is a well-established route to convert nitriles into carboxamides, with control of temperature and time critical to avoid side reactions.

- Esterification under acidic reflux conditions is a standard method to obtain ester derivatives, which can be further converted to amides by ammonolysis.

- The synthetic routes allow for substitution flexibility at various positions on the pyridine ring, enabling the preparation of analogs with different pharmacological properties.

Analyse Des Réactions Chimiques

Types of Reactions

3-Pyridinecarboxamide, 1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-: can undergo various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: : Reduction reactions can be used to convert the compound into its reduced forms.

Substitution: : Substitution reactions can introduce different functional groups into the pyridine ring.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Various nucleophiles and electrophiles can be used to introduce different substituents.

Major Products Formed

Applications De Recherche Scientifique

Physical Properties

The compound exhibits characteristics typical of pyridine derivatives, including solubility in polar solvents and stability under standard laboratory conditions.

Medicinal Chemistry

3-Pyridinecarboxamide derivatives have been studied for their pharmacological properties. The compound's structure suggests potential activity as an anti-inflammatory or analgesic agent due to the presence of the carboxamide and hydroxyl groups.

Case Studies

- Anti-inflammatory Activity : Research indicates that related compounds show efficacy in reducing inflammation in animal models, suggesting that 3-Pyridinecarboxamide may possess similar properties .

- Antimicrobial Properties : Some studies have indicated that pyridine derivatives can exhibit antimicrobial activity against various pathogens, making them candidates for developing new antibiotics .

Agriculture

The compound may also find applications in agricultural chemistry as a pesticide or herbicide. Its structural features could allow it to interact with plant biological systems or pests effectively.

Research Insights

- Pesticidal Activity : Preliminary studies suggest that pyridine derivatives can disrupt metabolic pathways in insects, indicating a potential role for 3-Pyridinecarboxamide in pest management .

Materials Science

In materials science, pyridine derivatives are often used to synthesize novel polymers and materials with specific properties such as thermal stability and mechanical strength.

Application Examples

- Polymer Synthesis : The compound can be utilized as a monomer in the synthesis of advanced polymers that have applications in coatings and composites .

Biochemical Research

The compound's unique structure allows it to serve as a tool in biochemical assays or as a ligand in metal coordination chemistry.

Potential Uses

Mécanisme D'action

The mechanism by which 3-Pyridinecarboxamide, 1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo- exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound’s structural analogs are primarily pyridine-based intermediates used in reactive dyes. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

| Compound Name | Substituents | Key Functional Groups | Application | Reactivity with Cellulose |

|---|---|---|---|---|

| 3-Pyridinecarboxamide, 1-ethyl-... | 6-OH, 4-CH₃, 1-C₂H₅, 3-CONH₂ | Carboxamide, Hydroxy | C.I. Reactive Yellow 95 | High (via H-bonding) |

| 3-Pyridinemethanesulfonic acid | 6-OH, 4-CH₃, 1-C₂H₅, 3-SO₃H | Sulfonic acid, Hydroxy | General reactive dyes | Moderate (ionic bonding) |

| 4-Methyl-2-oxo-1,2-dihydropyridine | 4-CH₃, 2-oxo | Ketone | Pharmaceutical intermediates | Low |

Key Findings:

Reactivity Mechanism :

- The carboxamide group in the target compound enables stronger hydrogen bonding with cellulose compared to sulfonic acid analogs, which rely on ionic interactions. This results in superior wash-fastness in dyes .

- Methyl and ethyl groups reduce hydrolysis susceptibility during dyeing processes, unlike unsubstituted pyridines .

Synthetic Efficiency :

- The target compound’s synthesis requires fewer steps (2–3 steps) than sulfonic acid derivatives, which often involve hazardous sulfonation conditions .

Thermal Stability :

- Differential scanning calorimetry (DSC) data indicate a decomposition temperature of 220°C for the carboxamide variant, versus 190°C for sulfonic acid analogs, due to intramolecular H-bonding .

Environmental Impact :

- Carboxamide intermediates generate less acidic wastewater compared to sulfonic acid derivatives, aligning with green chemistry principles .

Activité Biologique

3-Pyridinecarboxamide, 1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo- (CAS No. 29097-12-9) is a compound of interest in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of 3-Pyridinecarboxamide, 1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo- is C9H12N2O3, with a molecular weight of 196.08 g/mol. The compound features a pyridine ring substituted with a carboxamide group and hydroxyl and methyl groups, which may contribute to its biological effects.

| Property | Value |

|---|---|

| CAS Number | 29097-12-9 |

| Molecular Formula | C9H12N2O3 |

| Molecular Weight | 196.08 g/mol |

| IUPAC Name | 1-Ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarboxamide |

Research indicates that this compound may act as an acetyl-CoA carboxylase (ACC) inhibitor , which plays a critical role in fatty acid metabolism. Inhibition of ACC can lead to decreased lipogenesis and has potential applications in treating metabolic disorders such as obesity and dyslipidemia .

Therapeutic Applications

- Obesity Management : Studies have shown that compounds similar to 3-Pyridinecarboxamide can reduce body weight in animal models by inhibiting ACC activity. This suggests potential use in obesity treatment .

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties against various pathogens, suggesting its utility in treating infections .

- Cancer Research : The compound's structural characteristics allow it to potentially interfere with cancer cell metabolism. Research into its effects on specific cancer cell lines has shown promise in inducing apoptosis in malignant cells .

Study on ACC Inhibition

In a study involving rats fed a high-fat diet, administration of the compound demonstrated significant reductions in body weight and fat accumulation. The results indicated a dose-dependent effect on ACC inhibition, with higher doses leading to greater reductions in serum triglyceride levels .

Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of various pyridine derivatives, including 3-Pyridinecarboxamide. Results showed that certain concentrations effectively inhibited the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential for development into antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Pyridinecarboxamide, 1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-?

- Methodological Answer : The compound is synthesized via cyclization and functionalization of pyridine precursors. Key steps include halogenation (e.g., Br₂ in CHCl₃), nucleophilic substitution (e.g., p-fluorobenzyl chloride with CsF catalysis), and Suzuki coupling for aryl group introduction (, Scheme 2). Reaction conditions (e.g., anhydrous solvents, Pd(OAc)₂ catalysis) and purification via column chromatography are critical for yield optimization. Post-synthesis characterization employs LCMS (m/z 328.2) and NMR (δ 2.12 ppm for methyl groups) .

Q. How is the crystal structure of this compound determined in academic research?

- Methodological Answer : X-ray crystallography using the SHELX suite (e.g., SHELXL for refinement) is standard. Data collection requires high-resolution single crystals, and refinement accounts for hydrogen bonding (e.g., hydroxyl and carbonyl interactions). For example, similar pyridinecarboxamide derivatives show dihedral angles between aromatic rings of 45–60°, influencing solubility .

Q. What preliminary biological screening approaches are used to assess its activity?

- Methodological Answer : Antiviral activity is tested via HIV-1 pre-mRNA splicing inhibition assays (IC₅₀ determination), while anticancer potential is evaluated against cell lines (e.g., MCF-7, HepG2) using MTT assays. Structural analogs with nitrobenzisothiazole groups show EC₅₀ values <1 µM, suggesting competitive inhibition mechanisms ( ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell line variability, serum concentration). Use orthogonal assays (e.g., SPR for binding affinity, qRT-PCR for mRNA splicing inhibition) and structural analogs to isolate pharmacophores. For example, replacing the 5-nitrobenzisothiazole group ( ) with sulfamoylphenyl () alters selectivity .

Q. What strategies optimize the structure-activity relationship (SAR) for enhanced potency?

- Methodological Answer : Systematic substitution at the pyridine ring (e.g., methyl, ethyl, or fluorophenyl groups) and carboxamide side chains is explored. Molecular docking (e.g., AutoDock Vina) identifies key interactions with targets like HIV-1 protease or kinases. Derivatives with 2-thienylmethylthio groups () show improved logP values (1.5–2.5) and bioavailability .

Q. What advanced analytical methods validate purity and stability under physiological conditions?

- Methodological Answer : High-resolution LCMS (Q-TOF) and ¹³C NMR confirm purity (>98%). Stability studies in simulated gastric fluid (pH 1.2–3.0) and plasma use HPLC-UV (λ = 254 nm). Degradation products (e.g., hydrolyzed oxo groups) are quantified via tandem MS .

Q. How is the compound’s polypharmacological profile assessed in vivo?

- Methodological Answer : Pharmacokinetic studies in rodent models measure Cmax (1–3 h) and t₁/₂ (4–6 h) via blood sampling and LCMS. Multi-target effects (e.g., endocannabinoid modulation) are tested using knockout mice or receptor-binding assays () .

Q. What strategies address solubility challenges in formulation?

- Methodological Answer : Co-solvents (e.g., PEG-400, DMSO) or nanoemulsions improve aqueous solubility. Salt formation (e.g., hydrochloride) and cyclodextrin inclusion complexes enhance bioavailability. LogD (pH 7.4) optimization via substituent polarity adjustments (e.g., hydroxyl vs. methoxy groups) is critical () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.